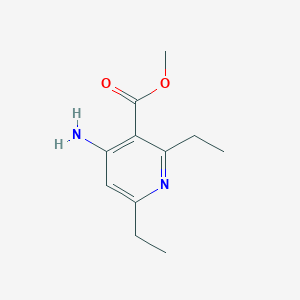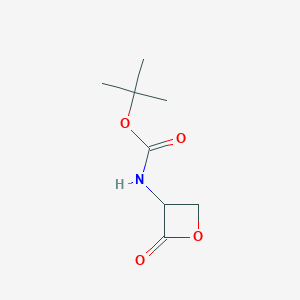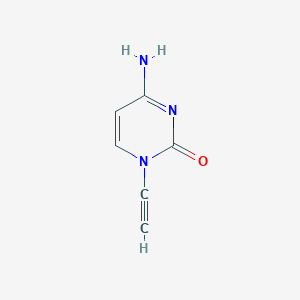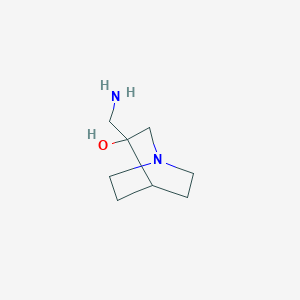
2-Amino-5-bromo-6-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromo-6-methylquinazolin-4(3H)-one, also known as BMQ, is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. BMQ is a derivative of quinazolinone and has been studied for its anti-cancer and anti-inflammatory properties.
Scientific Research Applications
2-Amino-5-bromo-6-methylquinazolin-4(3H)-one has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-cancer properties by inhibiting the proliferation of cancer cells. 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one has also been found to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. These properties make 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one a potential candidate for the development of anti-cancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one is not fully understood. However, it has been suggested that 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one inhibits the activity of certain enzymes involved in the proliferation of cancer cells and the expression of pro-inflammatory cytokines. 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-Amino-5-bromo-6-methylquinazolin-4(3H)-one has been found to have both biochemical and physiological effects. Biochemically, 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one has been found to inhibit the activity of certain enzymes involved in the proliferation of cancer cells and the expression of pro-inflammatory cytokines. Physiologically, 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one has been found to induce apoptosis in cancer cells, leading to their death. 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one has also been found to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-Amino-5-bromo-6-methylquinazolin-4(3H)-one has several advantages for lab experiments. It is a relatively simple compound to synthesize and has been found to exhibit potent anti-cancer and anti-inflammatory properties. However, there are also limitations to using 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one in lab experiments. It has a low solubility in water, which can make it difficult to work with. Additionally, the mechanism of action of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one. One potential direction is the development of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one-based drugs for the treatment of cancer and inflammation. Another direction is the further elucidation of the mechanism of action of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one, which could lead to the development of more potent and selective drugs. Additionally, the synthesis of 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one derivatives could lead to the discovery of compounds with improved properties for use in lab experiments and drug development.
Synthesis Methods
2-Amino-5-bromo-6-methylquinazolin-4(3H)-one can be synthesized through a multi-step reaction involving 2-amino-5-bromo-6-methylbenzoic acid and ethyl acetoacetate. The reaction involves the formation of an intermediate compound, which is then cyclized to form 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one. The purity of the synthesized 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one can be improved through recrystallization.
properties
IUPAC Name |
2-amino-5-bromo-6-methyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-4-2-3-5-6(7(4)10)8(14)13-9(11)12-5/h2-3H,1H3,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYAFCDSBNSHPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(NC2=O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438625 |
Source


|
| Record name | 4(1H)-Quinazolinone,2-amino-5-bromo-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-6-methylquinazolin-4(3H)-one | |
CAS RN |
147149-89-1 |
Source


|
| Record name | 4(1H)-Quinazolinone,2-amino-5-bromo-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)


![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)
![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)






